7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
This compound is a pyrrolopyrimidine derivative. Pyrrolopyrimidines are a class of compounds that contain a pyrrolo[2,3-d]pyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring . They are known to exhibit a wide range of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the reactive sites on the pyrrolopyrimidine core and the various substituents. For example, the amine group could undergo reactions with carboxyl groups to form amide bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolopyrimidine core could confer aromaticity, which could affect its chemical reactivity .Scientific Research Applications
Synthesis and Structural Insights
Several studies have focused on the synthesis of novel compounds derived from pyrrolo[2,3-d]pyrimidine and its analogs, revealing insights into their structural characteristics and potential as scaffolds for further chemical modifications. For instance, research has illustrated the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). This study underscores the versatility of pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry.
Biological Activity
Another aspect of research involves evaluating the biological activities of pyrrolo[2,3-d]pyrimidine derivatives. For example, novel pyrazolopyrimidines derivatives have been synthesized and tested as anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of these compounds (Rahmouni et al., 2016). These findings indicate the relevance of such compounds in developing treatments for cancer and inflammatory diseases.
Supramolecular Aggregation
Structural modifications of thiazolopyrimidines have been shown to influence supramolecular aggregation and conformational features, highlighting the importance of structural design in the development of new compounds with desired chemical and physical properties (Nagarajaiah & Begum, 2014). These insights are crucial for understanding how minor changes in molecular structure can impact the overall behavior of these compounds in solid-state forms.
Antimicrobial Activity
The synthesis and characterization of pyrimidine-5-carboxylate derivatives have also been explored, with some derivatives screened for antibacterial, antifungal, and anti-inflammatory activity (A.S.Dongarwar et al., 2011). This research demonstrates the potential of pyrrolo[2,3-d]pyrimidine derivatives in contributing to the development of new antimicrobial agents.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-benzyl-N-ethyl-1,3-dimethyl-N-(3-methylphenyl)-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-5-28(19-13-9-10-17(2)14-19)24(31)21-15-20-22(26(3)25(32)27(4)23(20)30)29(21)16-18-11-7-6-8-12-18/h6-15H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAPLKCAUHGWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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